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Compound of Interest

Compound Name: 4-(Isothiazol-5-yl)phenol

CAS No.: 68535-60-4

Cat. No.: B1497212

Get Quote

Part 1: Strategic Overview & Chemical Logic
The target molecule, 4-(Isothiazol-5-yl)phenol (ITP-5), presents a specific challenge: it

contains an electron-rich phenol moiety coupled to an electron-deficient, sulfur-containing

isothiazole ring.

Chemo-Selectivity Considerations:

The Phenolic Hydroxyl (-OH): This is the primary "handle" for radiolabeling. It is highly

nucleophilic under basic conditions, allowing for rapid

reactions (alkylation).

The Isothiazole Ring: This heterocycle contains a thioether-like sulfur. While aromatic, it is

susceptible to oxidation (forming sulfoxides/sulfones) under harsh oxidative conditions often

used in radioiodination (e.g., Chloramine-T).

Regioselectivity: In electrophilic substitution (e.g., direct iodination), the phenol ring is

significantly more activated than the isothiazole ring. Substitution will occur exclusively at the
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positions ortho to the hydroxyl group on the phenyl ring.

Decision Matrix: Selecting the Radioisotope
Study Goal

Recommended
Isotope

Labeling Strategy Derivative Formed

PET Imaging

(Brain/CNS)

Carbon-11 (

min)
O-Methylation

4-(Isothiazol-5-

yl)anisole ([11C]Me-

ITP)

PET Imaging

(Oncology)

Fluorine-18 (

min)
O-Fluoroalkylation

Fluoroethyl-ether

analog

Biodistribution /

SPECT

Iodine-123/125 (

)
Electrophilic Subst.

2-[*I]-4-(Isothiazol-5-

yl)phenol

Part 2: Experimental Protocols
Method A: Carbon-11 Labeling (O-Methylation)
Target: High-affinity receptor mapping where the methoxy-analog retains potency.

Mechanism:

reaction between the phenoxide anion and [

]Methyl Iodide (or Triflate).

Reagents:

Precursor: ITP-5 (1.0 mg)

Solvent: Dimethylformamide (DMF), anhydrous (300 µL)

Base: Sodium Hydroxide (0.5 M aq, 3 µL) or Tetrabutylammonium hydroxide (TBAOH)

Alkylating Agent: [
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]CH

I (produced via cyclotron)

Protocol:

Precursor Preparation: Dissolve 1.0 mg of ITP-5 in 300 µL anhydrous DMF in a 1 mL v-vial.

Add 3 µL of 0.5 M NaOH. Vortex for 30 seconds to generate the phenoxide ion. Note: Ensure

the vessel is flushed with inert gas (He or Ar) to prevent oxidative degradation.

Trapping: Transfer [

]CH

I (carried by Helium flow) into the reaction vial at room temperature until radioactivity peaks
(typically 1-2 minutes).

Reaction: Seal the vial and heat to 80°C for 3 minutes.

Why 80°C? Phenols are good nucleophiles; extreme heat (>100°C) promotes side

reactions with the isothiazole sulfur.

Quenching: Add 0.5 mL of HPLC mobile phase (e.g., 40% Acetonitrile/Water).

Purification: Inject onto semi-preparative HPLC (C18 column). Collect the radioactive product

peak.

Formulation: Evaporate solvent and reconstitute in sterile saline (0.9%) containing 5%

Ethanol.

Validation Check:

RCY (Radiochemical Yield): Expect 40-60% (decay corrected).

Purity: >99% radiochemical purity required.

Method B: Fluorine-18 Labeling (O-Fluoroalkylation)
Target: Longer half-life studies requiring an F-18 tag.
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Mechanism: Two-step synthesis.[1][2] (1) Preparation of [

]Fluoroethyl tosylate ([

]FEtOTs). (2) Alkylation of ITP-5.

Protocol:

Step 1 (Prosthetic Group Synthesis): React [

]Fluoride/Kryptofix 2.2.2 with Ethylene glycol ditosylate in Acetonitrile at 90°C for 10 min.
Purify [

]FEtOTs via Sep-Pak cartridge.

Step 2 (Conjugation):

Dissolve ITP-5 (2 mg) in DMF (500 µL).

Add Cesium Carbonate (

, 5 mg). Cs+ promotes the "naked" phenoxide effect.

Add purified [

]FEtOTs.

Heat at 100°C for 10 minutes.

Purification: Reverse-phase HPLC.

Method C: Radioiodination (Electrophilic Substitution)
Target: SPECT imaging or biodistribution. Warning: Isothiazole Sensitivity.

Critical Insight: Avoid Chloramine-T.[3] It is a strong oxidant that can oxidize the isothiazole

sulfur to a sulfoxide (

), destroying the pharmacophore. Use Iodogen (solid-phase oxidant) for a milder reaction.

Reagents:
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Oxidant: Iodogen-coated tubes (10 µg coating).

Radioisotope: [

]NaI (in 0.1 M NaOH).

Buffer: Phosphate buffer (0.1 M, pH 7.4).

Protocol:

Activation: Rinse an Iodogen tube with buffer to remove loose flakes.

Reaction: Add ITP-5 (100 µg in 100 µL buffer/ethanol 90:10 mix) to the tube.

Labeling: Add [

]NaI (e.g., 1 mCi) to the tube.[4]

Incubation: Incubate at Room Temperature for 5-10 minutes with gentle swirling.

Control: Do not exceed 10 minutes. The phenol ring iodinates rapidly (ortho-position).

Prolonged exposure risks oxidizing the isothiazole.

Termination: Remove the reaction mixture from the tube (leaving the oxidant behind).

Scavenging: Add 10 µL of Sodium Metabisulfite (1 mg/mL) to quench any residual oxidized

iodine species.

Purification: HPLC is mandatory to separate the mono-iodo product from unreacted

precursor and di-iodo byproducts.

Part 3: Visualization of Workflows
The following diagram illustrates the decision logic and reaction pathways for the three

methods described.
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Target: 4-(Isothiazol-5-yl)phenol

Select Isotope based on Study Type

PET (Brain/Receptor)
Isotope: Carbon-11

PET (General/Oncology)
Isotope: Fluorine-18

SPECT / Biodistribution
Isotope: I-123/125

Reaction: O-Methylation
Reagent: [11C]CH3I + NaOH

Product: [11C]Methoxy-Isothiazole

Reaction: O-Fluoroalkylation
Reagent: [18F]FEtOTs + Cs2CO3

Product: [18F]Fluoroethoxy-Isothiazole

Reaction: Ortho-Iodination
Reagent: [125I]NaI + Iodogen (Mild)

Product: [125I]Iodo-Phenol Analog CRITICAL: Avoid Chloramine-T
(Risk of Sulfur Oxidation)

Click to download full resolution via product page

Caption: Workflow for selecting and executing radiolabeling of ITP-5 based on imaging

modality.

Part 4: Quality Control & Data Summary
QC Parameters Table

Parameter Acceptance Criteria Method

Radiochemical Purity > 95% HPLC (Radio-detector)

Chemical Purity < 10 µg precursor mass HPLC (UV 254 nm)

Specific Activity > 1 Ci/µmol (37 GBq/µmol) Calculated from UV mass

pH 4.5 - 7.5 pH Strip
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| Residual Solvents | DMF < 880 ppm | GC-FID |

In Vivo Stability Note: The isothiazole ring is generally stable in vivo, but the phenol group is a

target for Phase II metabolism (glucuronidation/sulfation).

Mitigation: If rapid metabolism is observed in preliminary studies, consider the

[11C]Methylated analog (Method A), which blocks the phenol and may improve brain

penetration and metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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